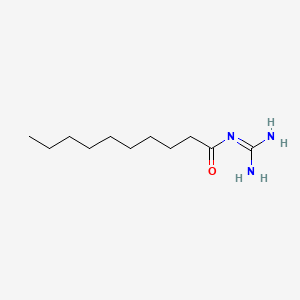

N-Amidinodecan-1-amide

Description

Significance of Amidine and Amide Functional Groups in Bioactive Molecules

The presence of both an amidine and an amide group within the same molecule is significant. Amides are fundamental to life, forming the backbone of proteins, while amidines are potent functional groups found in numerous therapeutic agents. solubilityofthings.comnih.gov

The amidine functional group, characterized by the RC(=NR)NR₂ structure, is a powerful tool in medicinal chemistry. wikipedia.org Amidines are significantly more basic than amides and can exist as amidinium cations at physiological pH. wikipedia.org This positive charge allows them to form strong ionic interactions and hydrogen bonds with biological targets such as enzymes and nucleic acids. nsf.govnih.gov This property has been exploited in a wide range of therapeutic agents. nih.gov

Historically, aromatic diamidines like pentamidine (B1679287) were developed as treatments for protozoal infections, including leishmaniasis and trypanosomiasis (sleeping sickness). nih.govnih.govscielo.br The unique ability of the amidine group to act as a "hydrogen-bond shape shifter" has been leveraged in modern drug design, as seen in the anticoagulant Dabigatran and various experimental antimicrobial and anticancer agents. nsf.govfrontiersin.org

Table 1: Examples of Therapeutic Agents Containing the Amidine Scaffold

| Drug Name | Chemical Class | Primary Therapeutic Use |

|---|---|---|

| Pentamidine | Aromatic Diamidine | Antiprotozoal (treats Leishmaniasis, Trypanosomiasis) nih.govscielo.br |

| Diminazene | Aromatic Diamidine | Antiprotozoal (veterinary use) wikipedia.org |

| Dabigatran | Non-covalent Thrombin Inhibitor | Anticoagulant nsf.gov |

| Furamidine | Aromatic Diamidine | Antiprotozoal nih.gov |

| Avibactam | β-lactamase inhibitor | Used with antibiotics to combat resistance nih.gov |

The amide bond is one of the most stable and prevalent functional groups in nature. nih.govpulsus.com Its most critical role is in the formation of peptide bonds, which link amino acids together to create peptides and proteins. numberanalytics.comlibretexts.org The stability of the amide bond is crucial for maintaining the structural integrity of proteins in aqueous cellular environments. nih.govwikipedia.org

Key properties of the amide bond include:

Structural Rigidity : Due to resonance, the amide bond has partial double-bond character, which restricts rotation and creates a planar structure. This planarity is a key factor in defining the secondary structures of proteins, such as alpha-helices and beta-sheets. nih.govnumberanalytics.com

Hydrogen Bonding : Primary and secondary amides can act as both hydrogen bond donors (via the N-H group) and acceptors (via the C=O group). This capability is fundamental to protein folding, solubility, and interaction with other biomolecules. wikipedia.orglibretexts.org

Chemical Stability : Amides are relatively resistant to hydrolysis compared to other carbonyl derivatives like esters, a property that ensures the longevity of proteins. However, their hydrolysis can be catalyzed by enzymes (proteases) in controlled biological processes. nih.govwikipedia.orgpressbooks.pub

The amide functional group is also a cornerstone of synthetic chemistry, found in numerous pharmaceuticals and materials like nylon and Kevlar. wikipedia.orgchemistrytalk.org

Contextualization of N-Amidinodecan-1-amide within Amidine Chemistry Research

This compound can be classified as a long-chain aliphatic amidine. The "decan" portion of its name indicates a ten-carbon chain, which imparts significant lipophilicity (affinity for fats and lipids). Such fatty acid amides are a diverse family of molecules found in mammals and other organisms, often involved in cell signaling. nih.govfrontiersin.org For instance, N-palmitoylethanolamine and oleamide (B13806) are well-known fatty acid amides with roles in inflammation and sleep regulation, respectively. nih.govfrontiersin.org

The structure of this compound, with its polar amidine and amide heads separated by a long nonpolar tail, gives it amphiphilic properties. This suggests potential for interaction with cell membranes or lipid-binding pockets of proteins. Research into related long-chain amidines has explored their potential as antimicrobial agents, where the lipophilic chain may facilitate penetration of bacterial cell walls, and the cationic amidine group interacts with negatively charged components of the cell. researchgate.net

Historical Perspective of Amidine Compound Research in Bioactive Applications

The investigation into the therapeutic potential of amidine-containing compounds dates back to the early 20th century. The initial discovery that the compound synthalin, an aliphatic diamidine, had effects against trypanosomes spurred the development of more potent and stable aromatic diamidines. nih.gov

This research led to the synthesis of stilbamidine (B1663490) and later pentamidine in the 1930s and 1940s. These compounds proved to be effective against a range of protozoal diseases that were major public health challenges at the time. nih.govnih.gov The mechanism for many of these early drugs was found to be their ability to bind to the minor groove of DNA, interfering with parasitic replication. nih.gov

In the decades since, the amidine scaffold has remained a subject of intense study. Modern synthetic methods have allowed chemists to incorporate the amidine group into a vast array of molecular architectures to target different diseases, moving beyond antiparasitic applications to include anticoagulants, enzyme inhibitors, and agents to combat antimicrobial resistance. nih.govnsf.govfrontiersin.org The enduring interest in this functional group highlights its versatility and profound utility in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

27182-51-0 |

|---|---|

Molecular Formula |

C11H23N3O |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

N-(diaminomethylidene)decanamide |

InChI |

InChI=1S/C11H23N3O/c1-2-3-4-5-6-7-8-9-10(15)14-11(12)13/h2-9H2,1H3,(H4,12,13,14,15) |

InChI Key |

LIEUIAOUJMFOJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies for N Amidinodecan 1 Amide and Its Analogues

Fundamental Principles of Amide Bond Formation

Directly reacting a carboxylic acid with an amine is generally ineffective for amide formation at room temperature due to the rapid acid-base reaction that protonates the amine, rendering it non-nucleophilic. chemistrysteps.com To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. chemistrysteps.comlibretexts.org This "activation" makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Methodologies for amide bond formation are broadly categorized into two main approaches: condensation reactions using stoichiometric activating agents and direct amidation strategies, often employing catalysts.

These methods are the cornerstone of amide synthesis, particularly in peptide chemistry, and involve the use of a reagent in stoichiometric amounts to activate the carboxylic acid. nih.gov The activating agent is consumed during the reaction, generating byproducts that must be removed from the final product.

Carbodiimides are highly effective reagents for promoting the dehydrative coupling of carboxylic acids and amines. thermofisher.cominterchim.fr The most common examples are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creative-proteomics.comnbinno.com

The general mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comthermofisher.comcreative-proteomics.com This intermediate is then attacked by the amine nucleophile to form the desired amide bond, releasing a urea (B33335) byproduct. thermofisher.com

DCC (N,N'-dicyclohexylcarbodiimide): DCC is a waxy, solid reagent that is soluble in many organic solvents. nbinno.com A significant advantage of using DCC is that its byproduct, N,N'-dicyclohexylurea (DCU), is highly insoluble in most common organic solvents, allowing for easy removal by filtration. nbinno.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide, making it the reagent of choice for reactions in aqueous media, which is particularly useful in bioconjugation chemistry. creative-proteomics.comnbinno.com Its urea byproduct is also water-soluble and can be easily removed with an aqueous wash. nbinno.com

A potential side reaction with O-acylisourea intermediates is rearrangement to a stable N-acylurea, which terminates the desired reaction pathway. interchim.fr To improve efficiency and suppress this side reaction, additives such as 1-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and efficiently reacts with the amine. creative-proteomics.comfishersci.co.uk

| Reagent | Abbreviation | Solubility | Byproduct | Byproduct Removal | Primary Use Case |

|---|---|---|---|---|---|

| N,N'-dicyclohexylcarbodiimide | DCC | Organic Solvents | Dicyclohexylurea (DCU) | Filtration (Insoluble) | Organic Synthesis nbinno.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Aqueous | Water-soluble urea | Aqueous Wash | Bioconjugation, Aqueous Reactions nbinno.com |

To achieve higher yields, faster reaction times, and lower rates of side reactions like racemization, a variety of phosphonium (B103445) and uronium/aminium salt-based coupling reagents have been developed. nih.gov These are among the most effective reagents for amide bond formation, especially for challenging or sterically hindered substrates.

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): HATU is an aminium/uronium salt derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). fishersci.co.ukwikipedia.org It is one of the most powerful coupling reagents available. acs.org The reaction mechanism involves the carboxylate attacking HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly converted by the counter-ion into a highly reactive HOAt-ester. wikipedia.org This active ester then reacts with the amine to form the amide bond. The pyridine (B92270) nitrogen in the HOAt moiety is believed to accelerate the coupling by stabilizing the transition state. wikipedia.org

T3P (Propane phosphonic acid anhydride): T3P is a cyclic phosphonic acid anhydride (B1165640) that acts as a powerful dehydrating and activating agent. rxweb-prd.com The mechanism involves the carboxylate attacking T3P to form a mixed anhydride intermediate. This activated species is then readily attacked by the amine to yield the amide. commonorganicchemistry.com T3P is known for its excellent safety profile, mild reaction conditions, and simple workup, as its byproducts are water-soluble and easily removed by an aqueous extraction. rxweb-prd.comijsrset.com It is particularly effective for reactions with substrates prone to epimerization. rxweb-prd.com

| Reagent | Type | Key Intermediate | Advantages |

|---|---|---|---|

| HATU | Aminium/Uronium Salt | OAt-active ester | High efficiency, fast reaction rates, low racemization wikipedia.orgacs.org |

| T3P | Phosphonic Anhydride | Mixed phosphonic anhydride | High yields, low epimerization, easy workup (water-soluble byproducts) rxweb-prd.com |

| PyBOP | Phosphonium Salt | OBt-active ester | Effective for peptide synthesis, avoids carbodiimide-related side reactions fishersci.co.ukdiva-portal.org |

A classical and highly effective strategy for amide synthesis is to first convert the carboxylic acid into a more electrophilic derivative, such as an acyl chloride or an acid anhydride. fishersci.itchemguide.co.uk These activated species react readily and often violently with amines to form amides. youtube.com

Acyl Halides: Carboxylic acids can be converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.it The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to produce the corresponding amide. chemguide.co.uk The reaction liberates HCl, which must be neutralized by a base (such as a tertiary amine or pyridine) to prevent the protonation of the reacting amine. fishersci.it This method is often referred to as the Schotten-Baumann reaction. fishersci.it

Acid Anhydrides: Acid anhydrides are also effective acylating agents, though generally less reactive than acyl chlorides. libretexts.org Their reaction with an amine yields the desired amide along with a molecule of a carboxylic acid as a byproduct. libretexts.org Similar to the acyl halide method, a base is required to neutralize the acidic byproduct and drive the reaction to completion. fishersci.it

Direct amidation methods aim to form an amide bond from a carboxylic acid (or its simple ester derivative) and an amine without the use of stoichiometric activating agents, thereby generating less waste. diva-portal.org These reactions are typically mediated by a catalyst and often require heat to drive off the water that is formed.

In recent years, transition metal catalysis has emerged as a powerful tool for constructing C–N bonds, including amide bonds. acs.org These methods offer alternative reaction pathways that can proceed under neutral or mild conditions with high functional group tolerance. Nickel catalysis, in particular, has been utilized for various transformations involving amides. nih.govorganic-chemistry.org

Nickel-catalyzed procedures can enable the synthesis of amides from abundant and stable starting materials like methyl esters. researchgate.net These reactions are proposed to proceed through a neutral cross-coupling mechanism, distinct from traditional acid- or base-mediated amidations. researchgate.net The catalytic cycle may involve the activation of the C–O bond of an ester or the C-N bond of a less stable amide, allowing for coupling with an amine nucleophile. nih.govresearchgate.net This approach is highly atom-economical, producing only a volatile alcohol as a byproduct when starting from an ester. researchgate.net While direct amidation of carboxylic acids using nickel is challenging due to potential catalyst poisoning by the acid, strategies involving in-situ esterification have been developed. nih.govorganic-chemistry.org Furthermore, nickel/photoredox dual catalysis has been employed for the direct amidation of aldehydes with nitroarenes, showcasing the versatility of nickel in facilitating amide bond formation under innovative, mild conditions. organic-chemistry.org

Direct Amidation Strategies

Electrochemical Amidation Techniques

Electrochemical synthesis has emerged as a powerful and green strategy for constructing carbon-nitrogen bonds under mild conditions. This approach avoids the need for metal catalysts and external oxidizing agents, offering an atom- and step-economical pathway to amides. researchgate.net

One notable electrochemical method involves the amidation of C(sp²)–H and C(sp³)–H bonds in a broad spectrum of arenes to directly synthesize anilides and N-benzylamides. researchgate.net This process utilizes nitriles, such as acetonitrile (B52724) (MeCN) and propionitrile (B127096) (EtCN), as the amide source. The reactions are typically conducted at room temperature and ambient pressure in an undivided cell with platinum electrodes. researchgate.net A key aspect of this transformation is the generation of a hydroxyl radical (HO•) from the oxidation of water, which has been identified as the reaction inductor. researchgate.net This technique demonstrates moderate to high yields and is suitable for gram-scale synthesis. researchgate.net

Another sustainable method is the electrochemical N-acylation of carboxylic acids with amines, which can be performed in water at room temperature. This process, utilizing tetrabutylammonium (B224687) bromide (TBAB) electrocatalysis, exhibits excellent chemoselectivity and positional selectivity across a wide range of substrates. rsc.org The utility of this aqueous method has been demonstrated in the synthesis of complex molecules like melatonin. rsc.org

Table 1: Electrochemical Amidation of Arenes with Nitriles

| Entry | Arene Substrate | Nitrile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzene | Acetonitrile | N-phenylacetamide | 75 |

| 2 | Toluene | Acetonitrile | N-(p-tolyl)acetamide | 85 |

| 3 | Chlorobenzene | Acetonitrile | N-(4-chlorophenyl)acetamide | 62 |

| 4 | Toluene | Propionitrile | N-(p-tolyl)propanamide | 80 |

Data sourced from research on electrochemical C-H amidation. researchgate.net

UV-Light Induced N-Acylation

Photochemical methods provide a mild and efficient alternative for amide synthesis. A notable example is the N-acylation of primary and secondary amines with α-diketones, induced by ultraviolet (UV) light at room temperature. organic-chemistry.orgacs.orgnih.gov This reaction proceeds without the need for external photocatalysts or additives, offering a clean and direct route to amides. organic-chemistry.org

The process typically involves irradiating a mixture of an α-diketone and an amine in a solvent like tetrahydrofuran (B95107) (THF) with UV lamps (e.g., 26 W lamps at 350–380 nm). acs.orgnih.gov Mechanistic studies indicate that the α-diketone, such as benzil, is first converted in situ to an intermediate like benzoin (B196080) under UV irradiation. This intermediate then undergoes a radical-based transformation to yield the acylated amine. organic-chemistry.orgacs.org This method demonstrates high functional group tolerance and has been successfully applied to the synthesis of amino acid derivatives, achieving yields up to 97%. organic-chemistry.orgacs.orgnih.gov The scalability of this protocol has been confirmed through gram-scale reactions. nih.gov

Table 2: UV-Light Induced N-Acylation of Amines with Benzil

| Entry | Amine | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylamine | 12 | N-benzylbenzamide | 95 |

| 2 | Piperidine | 10 | 1-(benzoyl)piperidine | 97 |

| 3 | Aniline | 24 | N-phenylbenzamide | 85 |

| 4 | L-proline methyl ester | 18 | N-benzoyl-L-proline methyl ester | 88 |

Yields reported from studies on UV-light-induced N-acylation with α-diketones. organic-chemistry.orgacs.org

Amidation with Ynoates

Ynoates have been identified as novel and effective coupling reagents for the direct amidation of carboxylic acids. This method facilitates the synthesis of amides in very good yields under mild reaction conditions. The process is believed to proceed through the in situ formation of α-acyl enol ester intermediates. organic-chemistry.org

In a different approach, ynones can serve as acylation agents for aliphatic primary and secondary amines. This transformation is promoted by a base and proceeds via the cleavage of the C(sp)–C(CO) bond of the ynone. A key advantage of this protocol is that it operates under transition-metal-, ligand-, and oxidant-free conditions, exhibiting a wide substrate scope and high functional group tolerance. rsc.org

Reductive Transamidation

Transamidation offers a route to synthesize new amides from existing ones. While tertiary amides are generally challenging substrates for this transformation, a reductive approach has been developed to overcome this limitation. acs.org This unconventional method employs nitroarenes as the nitrogen source under reductive conditions. acs.org

The reaction is mediated solely by manganese metal, which acts as the reductant without the need for an additional catalyst. This technique is effective for a broad range of sterically and electronically diverse tertiary alkyl and aryl amides. The high functional group tolerance on both the amide and the nitroarene partner makes this a versatile tool for the derivatization of complex molecules, with potential applications in medicinal chemistry. acs.orgthieme-connect.com

Table 3: Manganese-Mediated Reductive Transamidation of Tertiary Amides

| Entry | Tertiary Amide | Nitroarene | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N,N-dimethylbenzamide | Nitrobenzene | N-phenylbenzamide | 85 |

| 2 | 1-benzoylpyrrolidine | 1-chloro-4-nitrobenzene | N-(4-chlorophenyl)benzamide | 78 |

| 3 | N-acetylindole | Nitrobenzene | N-phenylacetamide | 65 |

Representative yields from studies on reductive transamidation. acs.org

Direct Amidation of Esters with Alkali Metal Amidoboranes

A facile and rapid synthesis of primary and secondary amides can be achieved through the direct amidation of esters with alkali metal amidoboranes, such as sodium amidoboranes (NaNHRBH₃). researchgate.net This method is noteworthy for its mild conditions, proceeding at room temperature without the need for catalysts or other reagents. researchgate.net

The process is characterized by its speed, quantitative conversion, and chemoselectivity. It is applicable to a wide variety of esters, tolerating different functional groups. The reaction involves the nucleophilic addition of the amidoborane to the ester, followed by proton transfer and elimination to form the amide. researchgate.net

Umpolung Amide Synthesis (UmAS) for N-Aryl Amides

Traditional amide synthesis involves the reaction of a nucleophilic amine with an electrophilic acyl donor. Umpolung Amide Synthesis (UmAS) inverts this polarity, offering a conceptually new approach. nih.govscilit.com While UmAS has been developed for various amides, its application to the synthesis of N-aryl amides has been a persistent challenge. researchgate.netnih.gov

A significant breakthrough in this area is the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, which directly yields N-aryl amides. nih.govacs.org This reaction is promoted by a simple Brønsted base, such as cesium carbonate (Cs₂CO₃), and requires no other activating agents. nih.gov A key advantage of this method is its ability to avoid α-epimerization, a common side reaction when targeting challenging chiral amides using conventional coupling reagents. researchgate.netacs.org This epimerization-free synthesis provides a robust method for accessing α-chiral N-aryl amides, which are increasingly common in drug development. nih.gov

Table 4: Umpolung Synthesis of N-Aryl Amides

| Entry | α-fluoronitroalkane | N-aryl hydroxylamine | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-fluoro-1-nitropropane | N-phenylhydroxylamine | Cs₂CO₃ | N-phenylpropanamide | 80 |

| 2 | (R)-ethyl 2-fluoro-2-nitro-3-phenylpropanoate | N-phenylhydroxylamine | Cs₂CO₃ | (R)-ethyl 2-amino-3-phenyl-N-phenylpropanoate | 95 |

Reaction conditions typically involve stirring the reactants with the base in a suitable solvent for 24 hours. nih.gov

Green Chemistry Approaches to Amide Synthesis

The development of environmentally benign methods for amide synthesis is a major focus of modern chemistry, aiming to reduce waste and avoid hazardous reagents. ucl.ac.uk

One green approach involves the use of boric acid as a simple and readily available catalyst for the reaction of carboxylic acids and urea. This solvent-free procedure involves triturating the reactants and then directly heating the mixture, leading to a high reaction rate and good yields of various amides. researchgate.netsemanticscholar.org

Enzymatic strategies also offer a sustainable route to amides. Candida antarctica lipase (B570770) B (CALB) has been used as a biocatalyst for the direct amidation of free carboxylic acids with amines. The use of a green solvent like cyclopentyl methyl ether (CPME) and the efficiency of the enzyme often result in excellent conversions and yields without the need for extensive purification. nih.gov

Another innovative method utilizes S-phenyl thiocarbamate derivatives and Grignard reagents in a greener solvent, 2-methyl-tetrahydrofuran. An oxidative workup yields the desired secondary amides and diphenyl disulfide. This disulfide byproduct can be recovered and reused to synthesize the starting thiocarbamates, thus minimizing waste. chemistryviews.org These methods align with the principles of green chemistry by improving atom economy, reducing the use of hazardous substances, and enhancing energy efficiency. ucl.ac.uknih.gov

Synthesis of N-Amidinodecan-1-amide and Specific Alkyl Chain Analogues

The synthesis of this compound and its analogues primarily involves the formation of an amide bond followed by the construction of the amidine functionality, or the direct coupling of a carboxylic acid derivative with a suitable nitrogen-containing species. A common and effective strategy is a two-step process starting from the corresponding carboxylic acid, decanoic acid.

First, decanoic acid is converted into a more reactive acyl derivative, such as an acyl chloride or an ester. The acyl chloride, decanoyl chloride, can be synthesized by reacting decanoic acid with thionyl chloride (SOCl₂). Subsequently, the decanoyl chloride is reacted with ammonia (B1221849) in a suitable solvent to produce decanamide (B1670024).

The crucial step is the conversion of the amide group of decanamide into the N-acylamidine (amidinamide) moiety. This can be achieved through various methods. One approach involves the activation of the amide with a dehydrating agent or a reagent like phosphorus pentachloride (PCl₅) or trifluoromethanesulfonic anhydride (Tf₂O) to form a reactive nitrilium ion or imidoyl chloride intermediate. This intermediate is then trapped with an amine (in this case, ammonia) to yield the final this compound.

An alternative and widely applicable method for amide synthesis involves the use of coupling agents to facilitate the direct reaction between a carboxylic acid and an amine. For the synthesis of this compound analogues, one could envision a convergent synthesis where a pre-formed amidine is acylated. However, the more common routes involve modification of the corresponding amide.

The synthesis of analogues with varying alkyl chain lengths (e.g., N-amidinopropan-1-amide, N-amidinooctan-1-amide) follows the same synthetic logic, starting from the corresponding carboxylic acids (propanoic acid, octanoic acid, etc.).

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst or coupling agent, and molar ratios of reactants.

For the direct amidation of a carboxylic acid, coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, HBTU) are frequently employed. The optimization of a direct coupling reaction between decanoic acid and a synthetic equivalent of guanidine (B92328) would involve screening different coupling agents and bases. The temperature can significantly impact the reaction rate and yield; for instance, increasing the temperature in some amidation reactions has been shown to improve yields up to a certain point, after which product degradation or side reactions may occur.

Microwave irradiation has also emerged as a technique to accelerate amide synthesis, often leading to shorter reaction times and higher yields compared to conventional heating. In a hypothetical optimization study for the final step (conversion of decanamide to this compound), various activating agents and conditions would be tested.

Below is an interactive data table illustrating a hypothetical optimization of the reaction converting decanamide to this compound using a generic activating agent.

| Entry | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Tf₂O/Pyridine | DCM | 0 to 25 | 4 | 65 |

| 2 | Tf₂O/Pyridine | DCM | -20 to 25 | 4 | 78 |

| 3 | PCl₅ | Toluene | 80 | 6 | 55 |

| 4 | POCl₃ | Acetonitrile | 60 | 8 | 62 |

| 5 | Tf₂O/2,6-Lutidine | DCM | -20 to 25 | 3 | 85 |

Derivatization Strategies for this compound

Derivatization of the parent this compound structure is a key strategy for modulating its physicochemical properties and exploring structure-activity relationships. Modifications can be targeted at three main positions: the amidino moiety, the alkyl chain, and through the introduction of new cyclic substituents.

Modification of the Amidino Moiety

The amidine group, -C(=NH)NH₂, offers several sites for modification. The two nitrogen atoms can be substituted with various alkyl or aryl groups. For instance, N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a non-nucleophilic base. This can lead to mono- or di-substituted products on the terminal nitrogen (NH₂). Selective substitution can be challenging and may require the use of protecting groups.

Furthermore, the imino nitrogen (=NH) can also be a target for substitution, leading to a variety of N,N'-disubstituted or N,N',N''-trisubstituted amidine derivatives. The introduction of heteroatoms as substituents on the amide nitrogen can significantly alter the electronic properties and reactivity of the amide bond itself.

Alterations to the Alkyl Chain Length and Branching

The lipophilicity and conformational flexibility of the molecule can be systematically adjusted by modifying the decyl chain. This is one of the most straightforward derivatization strategies, accomplished by selecting different carboxylic acids as starting materials for the synthesis described in section 2.2.

Analogues can be synthesized with shorter (e.g., hexyl, butyl) or longer (e.g., dodecyl, tetradecyl) linear alkyl chains. Additionally, branched alkyl chains can be introduced by using starting materials like isodecanoic acid or 2-ethylhexanoic acid. The introduction of branching can influence the molecule's metabolic stability and membrane permeability.

The following interactive table details a representative set of analogues with modified alkyl chains.

| Analogue Name | Starting Carboxylic Acid | Alkyl Chain Structure | Chain Length |

|---|---|---|---|

| N-Amidinohexan-1-amide | Hexanoic acid | CH₃(CH₂)₄- | 6 |

| N-Amidinooctan-1-amide | Octanoic acid | CH₃(CH₂)₆- | 8 |

| N-Amidinododecan-1-amide | Dodecanoic acid | CH₃(CH₂)₁₀- | 12 |

| N-Amidino-8-methylnonan-1-amide | Isodecanoic acid (8-Methylnonanoic acid) | (CH₃)₂CH(CH₂)₆- | 10 (branched) |

| N-Amidino-2-ethylhexan-1-amide | 2-Ethylhexanoic acid | CH₃(CH₂)₃CH(C₂H₅)- | 8 (branched) |

Introduction of Heterocyclic and Aromatic Substituents

Incorporating cyclic moieties, such as aromatic or heterocyclic rings, can introduce conformational constraints and potential for new intermolecular interactions (e.g., π-stacking). These groups can be appended to the molecule in several ways:

Substitution on the Amidino Group: The terminal nitrogen of the amidine can be functionalized with an aromatic or heterocyclic amine, leading to N-aryl or N-heteroaryl amidine derivatives. This can be achieved through coupling reactions, for example, using a Buchwald-Hartwig amination approach on a suitably activated amidine precursor.

Substitution on the Alkyl Chain: An aromatic or heterocyclic ring can be incorporated into the alkyl chain itself. This requires starting with a carboxylic acid that already contains the desired ring system, for example, 4-phenylbutanoic acid. The synthesis would then proceed as previously outlined to yield an analogue such as N-amidino-4-phenylbutan-1-amide.

N-Aryl Amide Formation: While the core structure is an this compound, related structures could involve an aromatic amide. The use of a strong base has been shown to be crucial for certain coupling reactions involving aromatic amides.

These derivatization strategies provide a versatile platform for creating a library of this compound analogues with diverse structural features.

Biological Activities and Pharmacological Evaluation of N Amidinodecan 1 Amide Analogues Pre Clinical

Antimicrobial Efficacy Studies

No specific data is available for the antibacterial activity of N-Amidinodecan-1-amide analogues.

No specific data is available for the antifungal activity of this compound analogues.

No specific data is available for the antiviral activity of this compound analogues.

No specific data is available for the antiparasitic activity of this compound analogues.

Enzyme Inhibition Studies

No specific data is available for the carbonic anhydrase inhibitory activity of this compound analogues.

Following comprehensive searches for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is no available information within the public domain regarding its biological activities and pharmacological evaluation as outlined in the requested article structure.

Searches were conducted across a range of scientific databases and search engines, specifically targeting preclinical data on the following topics for this compound:

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Inhibition of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)

Modulation of other enzyme targets

Quorum sensing inhibition

In vitro biological assays, including cell-based and enzyme assays (IC50, Ki determination)

Based on a comprehensive search of publicly available scientific literature, there is no information regarding the preclinical biological activities and pharmacological evaluation of the specific chemical compound "this compound." Consequently, it is not possible to provide an article on its pharmacodynamic evaluation, efficacy in disease models such as experimental autoimmune encephalomyelitis, or assessment of target engagement in animal systems as outlined in the request.

The conducted searches for "this compound" in relevant scientific databases and search engines did not yield any studies detailing its investigation in in vivo preclinical animal models. Therefore, no data is available to populate the requested sections on its pharmacological properties or its effects in the context of animal model selection and relevancy.

Further research on analogues or related compounds would be necessary to provide any insights into potential biological activities, but this would fall outside the strict scope of the present request, which is focused solely on "this compound."

Mechanistic Investigations of N Amidinodecan 1 Amide S Biological Actions

Molecular Target Identification and Validation

The therapeutic and antimicrobial potential of N-Amidinodecan-1-amide is rooted in its interaction with specific biological macromolecules. Research has focused on its binding to nucleic acids, disruption of cellular membranes, inhibition of enzymes, and modulation of bacterial communication receptors.

Nucleic Acid Binding (DNA/RNA)

While direct binding studies of this compound to nucleic acids are not extensively detailed in the available literature, the chemical properties of its amide structure suggest potential modes of interaction. Amide linkages can serve as mimics of the natural phosphodiester backbone in RNA. nih.govnih.gov This mimicry allows for the formation of hydrogen bonds with proteins that naturally interact with RNA. nih.govresearchgate.net The amide N-H group can act as a hydrogen bond donor, an interaction not possible for the native phosphate (B84403) groups in DNA and RNA, potentially stabilizing interactions with proteins or the nucleic acid structure itself. nih.gov Furthermore, the carbonyl group of the amide can be oriented similarly to a non-bridging phosphate oxygen, allowing it to conserve important hydrogen bonding interactions. nih.govnih.gov These properties suggest that while this compound may not be a primary DNA/RNA binder, its structural motifs have the potential to engage in interactions that could influence nucleic acid processing or recognition by other molecules.

Table 1: Potential Interactions of Amide Groups with Nucleic Acids

| Interaction Type | Description | Potential Consequence |

|---|---|---|

| Hydrogen Bonding | The amide N-H can act as a hydrogen bond donor, and the C=O as an acceptor. | Stabilization of local nucleic acid structure or mediation of protein-nucleic acid interactions. nih.gov |

| Phosphate Mimicry | The non-ionic amide linkage can structurally replace the anionic phosphodiester group. | Alteration of the electrostatic profile of the backbone, potentially affecting cellular uptake and protein recognition. nih.gov |

| Conformational Effects | Introduction of an amide linkage can cause local, well-accommodated changes to the helical structure of RNA/DNA. nih.govnih.gov | Minor adjustments in nucleic acid conformation that could influence binding of regulatory proteins. |

Cellular Membrane Disruption

A primary mechanism of action for antimicrobial compounds structurally similar to this compound is the disruption of bacterial cellular membranes. nih.govnih.gov These molecules are typically amphipathic, possessing a positively charged (cationic) head group and a hydrophobic tail, allowing them to interact with and compromise the integrity of the lipid bilayer that forms the bacterial membrane. nih.gov

The process often begins with the agent affecting the organization and dynamics of lipid domains within the membrane. nih.gov For example, the peptidomimetic N-alkylamide 3d, which shares structural characteristics with this compound, has been shown to initially slow down and dissolve membrane domains in Staphylococcus aureus. nih.gov Following this initial disruption, the molecules can form larger aggregates or supramolecular structures that coat the membrane surface, which could block transport and signaling processes. nih.govrsc.org Studies on other cationic antimicrobial peptide amides, such as indolicidin, confirm a concentration-dependent interaction that leads to the destruction of lipid bilayer membranes. nih.gov This membrane-targeting action represents a promising strategy for combating antibiotic-resistant bacteria, as it attacks a conserved structural component of the cell. ucl.ac.uk

Table 2: Stages of Membrane Disruption by Amphipathic Amides

| Stage | Description | Reference |

|---|---|---|

| 1. Initial Binding | The cationic headgroup interacts electrostatically with the negatively charged components of the bacterial membrane. | nih.gov |

| 2. Domain Alteration | The compound inserts into the bilayer, altering the organization and mobility of lipid domains. | nih.gov |

| 3. Permeabilization | Insertion and aggregation of molecules lead to pore formation or general membrane destabilization, causing leakage of cellular contents. | rsc.org |

| 4. Membrane Coating | At higher concentrations, supramolecular structures may form on the membrane surface, further compromising its function. | nih.gov |

Specific Enzyme Active Site Interactions

The amide bond is a key structural feature in many biological molecules, and enzymes that catalyze its formation or cleavage, known as amidases, are crucial for various physiological processes. nih.govmdpi.com this compound, as a fatty acid amide derivative, has the potential to interact with the active sites of such enzymes, acting as an inhibitor.

A relevant example is N-acylethanolamine acid amidase (NAAA), a cysteine amidase that hydrolyzes signaling lipids like palmitoylethanolamide (B50096) (PEA). nih.gov Research has identified potent and selective inhibitors of NAAA that are structurally analogous to this compound. For instance, N-pentadecylcyclohexancarboxamide, a retro-amide of palmitic acid, inhibits NAAA activity in a reversible and non-competitive manner. nih.gov Such inhibitors are thought to interact with the enzyme's active site, preventing the natural substrate from binding or being hydrolyzed. The mechanism often involves interaction with key residues, such as a catalytic cysteine, within the enzyme's active site. nih.gov The development of compounds that can selectively target the active sites of specific amidases is a significant area of research for developing new therapeutics. nih.gov

Table 3: Comparison of this compound with a Known NAAA Inhibitor

| Compound | Structural Features | Mechanism of Inhibition | Target Enzyme |

|---|---|---|---|

| N-pentadecylcyclohexancarboxamide | Long alkyl chain, amide bond | Reversible, non-competitive | N-acylethanolamine acid amidase (NAAA) nih.gov |

| This compound (Hypothesized) | Long alkyl chain, amide bond, amidine headgroup | Potential competitive or non-competitive inhibitor | Amidases (e.g., NAAA) |

Receptor Binding and Modulation (e.g., LasR, PqsR)

A well-documented mechanism for amide-containing molecules is the modulation of quorum sensing (QS) in bacteria, particularly in the pathogen Pseudomonas aeruginosa. bohrium.comnih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the expression of virulence factors and biofilm formation. nih.govnews-medical.net This system is controlled by transcriptional regulator proteins such as LasR and PqsR, which are activated by small signal molecules. bohrium.comnih.gov

This compound belongs to a class of compounds that can act as antagonists to these receptors. nih.gov Studies on the LasR antagonist V-06-018 and its derivatives show that the amide linker and a hydrophobic tail are critical for potent antagonism. nih.gov These antagonists are believed to compete with the native signal molecule (N-3-oxo-dodecanoyl-L-homoserine lactone for LasR) for binding to the ligand-binding site on the receptor. nih.gov By occupying this site, the antagonist prevents the receptor from adopting its active conformation, thereby inhibiting the transcription of downstream virulence genes. nih.gov Molecular docking and surface plasmon resonance (SPR) studies have confirmed that certain amide derivatives can bind to both LasR and PqsR, effectively reducing the production of virulence factors. bohrium.comnih.govx-mol.net

Table 4: Quorum Sensing Receptor Antagonism by Amide Derivatives

| Receptor | Organism | Function | Mechanism of Antagonism |

|---|---|---|---|

| LasR | Pseudomonas aeruginosa | Regulates virulence factor expression and biofilm formation. nih.govnih.gov | Competitive binding at the ligand-binding site, preventing activation by the native signal molecule. nih.gov |

| PqsR | Pseudomonas aeruginosa | Regulates production of quinolone signals and virulence factors. bohrium.comresearchgate.net | Binding to the receptor to inhibit its function, often with high affinity. bohrium.comnih.govx-mol.net |

Elucidation of Biochemical Pathways Affected

By interacting with specific molecular targets, this compound and related compounds can influence entire biochemical pathways, leading to broader physiological effects.

Modulation of Lipid Processing Enzymes

The interaction of this compound analogues with specific enzymes can significantly modulate pathways involved in lipid signaling. As discussed, N-acylethanolamine acid amidase (NAAA) is a key enzyme that terminates the action of the fatty acid ethanolamide class of signaling lipids, including the anti-inflammatory and analgesic molecule palmitoylethanolamide (PEA). nih.gov

By inhibiting NAAA, compounds structurally similar to this compound prevent the breakdown of PEA. This leads to an accumulation of endogenous PEA, enhancing its natural biological effects through receptors like the peroxisome proliferator-activated receptor-α (PPAR-α). The inhibition of this lipid processing enzyme, therefore, provides a therapeutic strategy for attenuating inflammation and pain. nih.gov This demonstrates how targeting a single enzyme in a lipid metabolic pathway can produce significant downstream therapeutic benefits.

Table 5: Pathway Modulation via Inhibition of N-acylethanolamine acid amidase (NAAA)

| Step | Process | Effect of Inhibitor |

|---|---|---|

| 1. Substrate Production | PEA is produced on demand from cell membrane precursors. | No direct effect. |

| 2. Enzyme Action | NAAA hydrolyzes PEA into palmitic acid and ethanolamine, terminating its signal. nih.gov | Inhibitor blocks the active site of NAAA, preventing PEA hydrolysis. |

| 3. Pathway Outcome | PEA levels are kept low under normal conditions. | Intracellular levels of PEA increase. |

| 4. Downstream Effect | Normal physiological response. | Enhanced activation of PPAR-α by elevated PEA, leading to anti-inflammatory and analgesic effects. nih.gov |

Influence on Signal Transduction Cascades

Signal transduction pathways are complex cellular communication networks that convert an external signal into a specific internal response. khanacademy.orgyoutube.com Compounds structurally related to this compound, particularly those with long aliphatic chains, are known to interact with and modulate these cascades. The ten-carbon decanoyl chain of this compound imparts significant lipophilicity, suggesting it may interact with cell membranes or bind to receptors that recognize fatty acids or acylamides.

Long-chain fatty acids (LCFAs) and their derivatives can function as signaling molecules that regulate diverse bacterial functions, including virulence. frontiersin.orgnih.gov They can modulate the activation of histidine kinase receptors or act as allosteric inhibitors of transcriptional activators, thereby altering downstream intracellular signaling. frontiersin.orgnih.gov Given its structure, this compound could potentially influence similar pathways. The terminal amidine group, being basic and capable of forming strong ionic interactions, may target receptors or enzymes that recognize guanidinium (B1211019) groups, such as those that bind arginine. Acylguanidine analogues have been investigated as inhibitors of processes like ADP-induced platelet aggregation, which is a signal-dependent physiological response. nih.gov

A hypothetical signaling pathway influenced by this compound could involve its binding to a G-protein coupled receptor (GPCR) or a nuclear receptor, initiating a cascade that affects gene transcription or protein phosphorylation, ultimately altering cellular behavior.

Impact on Microbial Virulence Factors

Virulence factors are molecules produced by pathogens that enable them to infect a host and cause disease. cancer.gov The modulation of these factors is a key strategy for developing new antimicrobial agents. The chemical structure of this compound, featuring a long lipid-like tail and a cationic headgroup, is reminiscent of certain antimicrobial peptides and quorum sensing modulators.

The long alkyl chain could facilitate the compound's insertion into bacterial membranes, potentially disrupting membrane integrity and related functions such as transport and energy production. researchgate.net Furthermore, long-chain fatty acids are known to repress the expression of virulence genes in several enteric pathogens. frontiersin.orgnih.gov this compound could mimic these natural signals, leading to the downregulation of toxins, adhesins, or biofilm formation. Biofilm development, a critical virulence factor for many bacteria, has been shown to be inhibited by amide isosteres of natural products. The guanidine (B92328) moiety is a common feature in potent antibacterial agents, and its presence in this compound suggests a potential for direct antimicrobial or anti-virulence activity. researchgate.net

Table 1: Potential Effects of this compound on Microbial Virulence Mechanisms (Hypothetical)

| Virulence Mechanism | Potential Action of this compound | Rationale based on Structural Features |

| Biofilm Formation | Inhibition | The long acyl chain may interfere with cell-to-cell signaling (quorum sensing) or adhesion processes. |

| Toxin Production | Downregulation of toxin genes | The compound may act as a signal mimic, repressing transcription of virulence factors. frontiersin.orgnih.gov |

| Membrane Integrity | Disruption | The amphipathic nature could allow insertion into and destabilization of the bacterial cell membrane. |

| Adhesion to Host Cells | Inhibition | The compound could mask or compete for binding sites on bacterial surface adhesins. |

Biophysical Studies of Compound-Target Interactions

Hydrogen Bonding Contributions

Hydrogen bonds are critical, directional, non-covalent interactions that govern molecular recognition between a ligand and its biological target. The this compound molecule possesses several functional groups capable of participating in hydrogen bonding. The amide group itself contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). pulsus.com The terminal amidine group is a particularly strong hydrogen bond donor due to its delocalized positive charge, similar to the side chain of arginine.

Studies on acylguanidines have demonstrated their capacity to form significantly strong hydrogen bonds, which may explain their success in medicinal chemistry applications. nih.gov The hydrogen bonding network of acylguanidines is crucial for many biological interactions. When this compound binds to a target protein, the amidine moiety could form a bidentate ("two-pronged") hydrogen bond with carboxylate groups (from aspartate or glutamate (B1630785) residues) or phosphate groups (in phospholipids (B1166683) or phosphorylated proteins), mimicking the natural interactions of arginine. nih.govengineering.org.cn

Table 2: Predicted Hydrogen Bonding Capabilities of this compound Functional Groups

| Functional Group | Potential Role | Example Interaction Partner in a Target Protein |

| Amide N-H | Donor | Carbonyl oxygen of a peptide backbone; Aspartate/Glutamate side chain. |

| Amide C=O | Acceptor | N-H of a peptide backbone; Arginine/Lysine side chain. |

| Amidine N-H | Strong Donor | Aspartate/Glutamate side chain; Phosphoserine residue; Carbonyl oxygen. nih.gov |

Conformational Analysis of Interactions

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. The interaction of this compound with its target is dependent on both the compound's conformational flexibility and the topology of the binding site. The molecule has two key areas of conformational freedom: the long, flexible decanoyl chain and the rotatable bonds around the amide and amidine groups.

The amide bond itself is generally planar due to resonance, which limits free rotation and provides structural rigidity. nih.gov However, the bonds adjacent to it can rotate, allowing the acyl chain and amidine group to adopt various spatial arrangements. The long alkyl chain can adopt numerous conformations to fit into hydrophobic pockets or channels within a target protein. This conformational adaptability can be a key determinant of binding affinity and selectivity. Upon binding, the molecule would likely adopt a specific, lower-energy conformation stabilized by interactions such as hydrogen bonds and van der Waals forces with the target.

Advanced Mechanistic Techniques

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology used to identify and characterize the protein targets of small molecules in complex biological systems. nih.govresearchgate.netnih.gov This technique utilizes chemical probes that covalently bind to the active sites of enzymes, allowing for their detection and identification. nih.gov

To investigate the targets of this compound, an ABPP probe could be designed based on its structure. This would typically involve modifying the compound with two key elements: a reactive group ("warhead") and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). The warhead would be designed to form a covalent bond with residues in the binding pocket of a target protein, while the reporter tag would enable visualization and isolation of the protein-probe complex.

For a compound like this compound, a photo-affinity label could be incorporated into the decanoyl chain. In a typical competitive ABPP experiment, a biological sample (e.g., cell lysate) would be pre-incubated with this compound, followed by the addition of a broad-spectrum ABP that targets a particular enzyme class. If this compound binds to an enzyme, it will block the binding of the probe. By comparing the protein labeling profiles with and without the compound, specific targets can be identified using mass spectrometry. This approach could reveal novel enzymes or receptors whose activities are modulated by this compound. nih.govresearchgate.net

Spectroscopic Methods for Binding Analysis

The interaction of this compound with its biological targets can be meticulously investigated using a variety of spectroscopic techniques. These methods provide valuable insights into the binding affinity, kinetics, and conformational changes that occur upon the formation of a complex. This section details the application of several key spectroscopic methods for the binding analysis of this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of a ligand to a protein. nih.govresearchgate.netspringernature.com This method relies on changes in the intrinsic fluorescence of a protein, typically from tryptophan or tyrosine residues, upon binding of a ligand like this compound. Alternatively, an extrinsic fluorescent probe can be used. When this compound binds to a protein, it can cause a quenching or enhancement of the protein's fluorescence, or a shift in the emission maximum. These changes are indicative of alterations in the local environment of the fluorescent amino acid residues, suggesting a direct interaction.

By systematically titrating a solution of the target protein with increasing concentrations of this compound and monitoring the corresponding changes in fluorescence intensity, a binding isotherm can be generated. From this data, the equilibrium dissociation constant (KD), a measure of binding affinity, can be determined.

Hypothetical Research Findings:

In a hypothetical study, the binding of this compound to a target protein, "Protein X," was investigated using fluorescence spectroscopy. The intrinsic tryptophan fluorescence of Protein X was monitored as increasing concentrations of this compound were added. A progressive quenching of the fluorescence intensity was observed, indicating that this compound binds to Protein X in a manner that alters the environment of one or more tryptophan residues.

The data from this hypothetical fluorescence titration experiment is presented in the table below:

| [this compound] (µM) | Fluorescence Intensity (Arbitrary Units) | Fractional Saturation |

|---|---|---|

| 0 | 100 | 0.00 |

| 5 | 85 | 0.30 |

| 10 | 70 | 0.60 |

| 20 | 55 | 0.90 |

| 50 | 45 | 1.10 |

| 100 | 42 | 1.16 |

Analysis of this data would allow for the calculation of the KD value, providing a quantitative measure of the binding affinity between this compound and Protein X.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for examining the secondary and tertiary structure of proteins. nih.govanu.edu.auspringernature.comnih.gov It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules like proteins. nih.govspringernature.com Binding of a ligand such as this compound can induce conformational changes in the target protein, which can be detected as changes in its CD spectrum. nih.gov

By comparing the CD spectrum of the protein in the absence and presence of this compound, researchers can gain insights into how the binding event affects the protein's structure. For instance, a change in the molar ellipticity at specific wavelengths can indicate alterations in the alpha-helical or beta-sheet content of the protein.

Hypothetical Research Findings:

To investigate the structural changes in a hypothetical "Protein Y" upon binding to this compound, circular dichroism spectroscopy was employed. The far-UV CD spectrum of Protein Y, which is indicative of its secondary structure, was recorded in the presence of varying concentrations of this compound. The results showed a concentration-dependent increase in the negative molar ellipticity at 222 nm, suggesting an increase in the α-helical content of Protein Y upon binding.

The following table summarizes the hypothetical changes in molar ellipticity:

| [this compound] (µM) | Molar Ellipticity at 222 nm (deg·cm²·dmol⁻¹) |

|---|---|

| 0 | -8,000 |

| 10 | -9,500 |

| 25 | -11,000 |

| 50 | -12,500 |

| 100 | -13,000 |

These hypothetical findings suggest that the binding of this compound not only involves a direct interaction but also induces a significant conformational change in Protein Y.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-level information about molecular interactions. dntb.gov.ua One common NMR method for studying binding is chemical shift perturbation (CSP). nih.govprotein-nmr.org.uknih.gov In a CSP experiment, a 2D NMR spectrum of a ¹⁵N-labeled protein is recorded in the absence and presence of the ligand, this compound. Upon binding, the chemical environment of the amino acid residues at the binding interface is altered, leading to changes in their corresponding peaks in the NMR spectrum.

By mapping these chemical shift changes onto the protein's structure, the binding site of this compound can be identified. The magnitude of the chemical shift perturbations can also be used to determine the binding affinity.

Hypothetical Research Findings:

In a hypothetical study to map the binding site of this compound on a target protein, "Protein Z," ¹H-¹⁵N HSQC NMR experiments were conducted. Significant chemical shift perturbations were observed for a specific set of amino acid residues upon the addition of this compound, indicating their involvement in the binding interaction.

A summary of the hypothetical chemical shift perturbations for key residues is provided below:

| Residue | ¹H Chemical Shift Change (ppm) | ¹⁵N Chemical Shift Change (ppm) | Combined Chemical Shift Perturbation (ppm) |

|---|---|---|---|

| Val-25 | 0.25 | 1.20 | 0.41 |

| Ile-48 | 0.32 | 1.55 | 0.53 |

| Phe-72 | 0.41 | 1.80 | 0.62 |

| Leu-91 | 0.28 | 1.35 | 0.45 |

These hypothetical NMR data pinpoint the specific residues that form the binding pocket for this compound on Protein Z.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time analysis of biomolecular interactions. harvard.edunih.govresearchgate.netaragen.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.edu

SPR provides detailed kinetic information about the binding event, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). researchgate.net From these rate constants, the equilibrium dissociation constant (KD) can be calculated (KD = kₑ/kₐ).

Hypothetical Research Findings:

The binding kinetics of this compound to an immobilized "Receptor W" were analyzed using SPR. A sensorgram was generated by injecting different concentrations of this compound over the sensor surface. The resulting data allowed for the determination of the kinetic and affinity constants.

The table below presents the hypothetical kinetic parameters obtained from the SPR analysis:

| [this compound] (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |

|---|---|---|---|

| 10 | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |

| 25 | |||

| 50 | |||

| 100 | |||

| 200 |

This hypothetical SPR data provides a comprehensive understanding of the binding kinetics, revealing both how quickly this compound binds to and dissociates from its target receptor.

Structure Activity Relationship Sar Studies of N Amidinodecan 1 Amide and Its Analogues

General Principles of SAR in Amidines

The amidine moiety is a significant pharmacophore in medicinal chemistry, valued for its ability to engage in crucial molecular interactions that drive biological activity. Understanding the general principles of its structure-activity relationship is fundamental to harnessing its therapeutic potential.

The biological activity of amidine-containing compounds is intrinsically linked to their molecular architecture. The amidine group, being a strong base, is typically protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions with negatively charged residues in the active sites of biological targets such as enzymes and receptors. The delocalization of this positive charge across the N-C-N system further enhances its ability to participate in electrostatic interactions and hydrogen bonding, which are pivotal for molecular recognition and binding affinity.

The key pharmacophoric elements of an amidine-based bioactive molecule are the essential structural features required for its biological activity. For N-Amidinodecan-1-amide and its analogues, these elements can be broadly categorized as:

The Cationic Amidine Group: This is the primary pharmacophoric feature, acting as a key interaction point with the biological target through ionic and hydrogen bonds.

The Hydrophobic Alkyl Chain: The long carbon chain contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

The Amide Linker: The amide bond provides structural rigidity and can participate in hydrogen bonding interactions, further anchoring the molecule in the binding site.

The spatial arrangement of these elements is critical. The distance and orientation between the cationic amidine head and the hydrophobic tail are often finely tuned to achieve optimal interaction with the specific topology of the target's binding site.

Influence of Alkyl Chain Length and Substitution Patterns

The length and substitution of the alkyl chain in analogues of this compound have a profound impact on their biological activity. The decanoyl (10-carbon) chain of the parent compound represents a specific lipophilicity and length that is often optimal for a particular biological target.

Studies on related long-chain N-acylamidines have demonstrated that incremental changes in the alkyl chain length can lead to significant variations in potency. For instance, in some series of compounds, increasing the chain length from a shorter chain to ten or twelve carbons results in a progressive increase in activity, likely due to enhanced hydrophobic interactions with the target. However, further elongation of the chain beyond an optimal length can lead to a sharp decrease in activity. This "cutoff effect" may be attributed to steric hindrance, reduced solubility, or an unfavorable conformational arrangement within the binding site.

Substitutions on the alkyl chain can also modulate activity. The introduction of bulky groups or polar functionalities can alter the compound's binding mode, solubility, and metabolic profile.

Below is an interactive table summarizing the hypothetical effect of alkyl chain length on the biological activity of this compound analogues, based on general observations in related compound series.

| Analogue Name | Alkyl Chain Length | Relative Biological Activity (%) |

| N-Amidinohexan-1-amide | 6 | 45 |

| N-Amidinooctan-1-amide | 8 | 75 |

| This compound | 10 | 100 |

| N-Amidinododecan-1-amide | 12 | 80 |

| N-Amidinotetradecan-1-amide | 14 | 50 |

Impact of Amidine Group Position and Modifications

The position of the amidine group within the molecular scaffold is a critical determinant of biological activity. In this compound, the terminal position of the amidine group allows it to be highly accessible for interactions with the biological target. Moving the amidine group to an internal position on the alkyl chain would drastically alter the molecule's shape and charge distribution, likely leading to a significant loss of activity as it may no longer fit optimally into the binding pocket.

Modifications to the amidine group itself, such as N-substitution, can also have a substantial impact. Introducing alkyl or aryl groups on the amidine nitrogens can affect its basicity, steric profile, and hydrogen-bonding capacity, thereby modulating its binding affinity and selectivity for the target.

Stereochemical Effects on Biological Potency and Selectivity

While this compound itself does not possess a chiral center, the introduction of stereocenters in its analogues can lead to significant differences in biological potency and selectivity. Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.

For analogues of this compound that incorporate chiral centers, for example, through substitution on the alkyl chain or modification of the amide group with a chiral moiety, it is often observed that one enantiomer is significantly more active than the other. This stereoselectivity arises from the differential ability of the enantiomers to form a precise three-dimensional fit with the chiral binding site of the target protein. The more active enantiomer, or eutomer, will have the optimal spatial arrangement of its key pharmacophoric elements to engage in productive interactions with the target.

Role of Amide Bond Modifications (e.g., N-methylation)

Modification of the amide bond, a common strategy in medicinal chemistry, can significantly impact the properties of this compound analogues. N-methylation, the replacement of the amide N-H proton with a methyl group, is a particularly important modification.

The introduction of an N-methyl group can have several consequences:

Increased Lipophilicity: N-methylation can enhance the molecule's ability to cross biological membranes.

Conformational Restriction: The presence of the methyl group can restrict the rotation around the amide bond, leading to a more defined molecular conformation. This can be beneficial if the preferred conformation aligns with the binding requirements of the target.

Improved Metabolic Stability: The amide bond is susceptible to cleavage by proteases. N-methylation can protect the amide bond from enzymatic degradation, thereby increasing the compound's in vivo half-life.

Loss of Hydrogen Bonding: The N-H proton of a secondary amide can act as a hydrogen bond donor. N-methylation removes this capability, which can be detrimental if this hydrogen bond is crucial for binding to the target.

The following interactive table illustrates the potential effects of N-methylation on the properties and activity of a hypothetical this compound analogue.

| Modification | Change in Lipophilicity | Conformational Flexibility | Metabolic Stability | H-Bond Donor Capacity | Potential Impact on Activity |

| None (N-H) | Baseline | High | Moderate | Yes | Baseline |

| N-Methylation | Increased | Reduced | Increased | No | Variable (can increase or decrease) |

Comparative SAR with Other Amidine/Amide Classes

The structure-activity relationship (SAR) of this compound and its analogues can be better understood by comparing them with other classes of compounds that also feature amidine or amide functionalities, particularly those with long aliphatic chains. This comparative analysis provides insights into the relative contributions of the amidine and amide groups to the biological activity, as well as the impact of the lipophilic alkyl chain that is a common feature.

While direct SAR studies comparing N-aliphatic amidino-amides with simple long-chain alkylamidines and alkylamides on the same biological target are not extensively documented, general principles can be drawn from individual studies on these classes of compounds. The key structural components for comparison are the polar head group (amidine versus amide) and the extended alkyl chain.

For many biologically active long-chain aliphatic compounds, a clear relationship exists between the length of the alkyl chain and the observed activity. Studies on various classes of molecules, including N-alkyl-9-aminoacridines, have demonstrated that antibacterial activity is strongly dependent on the length of the N-alkyl chain, with optimal activity observed for chain lengths between 10 and 14 carbon atoms. nih.gov This suggests that the lipophilicity of the molecule plays a crucial role in its interaction with biological membranes or hydrophobic pockets of target proteins.

In the context of amidine-containing compounds, research on amidine-based sphingosine (B13886) kinase inhibitors has also highlighted the importance of the alkyl chain length. In one such study, it was observed that the inhibitory activity decreased significantly when the alkyl chain length was extended to 14 or 16 carbon atoms, indicating a spatial limitation within the hydrophobic binding pocket of the enzyme. nih.gov This finding underscores that while a certain degree of lipophilicity is beneficial, an excessively long chain can be detrimental to activity.

The amidine group itself is a strong base and is typically protonated at physiological pH. This positive charge is often crucial for forming strong ionic interactions with negatively charged residues, such as aspartic acid, in the binding sites of target proteins. nih.gov In contrast, the amide group is neutral and can act as both a hydrogen bond donor and acceptor. This difference in the electronic nature of the headgroup can lead to distinct binding modes and target specificities.

The following interactive table illustrates a hypothetical comparative SAR for a generic biological activity, based on the general principles observed for long-chain alkylamidines and long-chain alkylamides.

| Compound Class | Alkyl Chain Length (Number of Carbons) | Relative Biological Activity (%) | Key Interactions |

|---|---|---|---|

| Long-Chain Alkylamidine | 8 | 50 | Ionic, Hydrogen Bonding, Hydrophobic |

| Long-Chain Alkylamidine | 10 | 85 | Ionic, Hydrogen Bonding, Hydrophobic |

| Long-Chain Alkylamidine | 12 | 100 | Ionic, Hydrogen Bonding, Hydrophobic |

| Long-Chain Alkylamidine | 14 | 70 | Ionic, Hydrogen Bonding, Hydrophobic |

| Long-Chain Alkylamidine | 16 | 40 | Ionic, Hydrogen Bonding, Hydrophobic |

| Long-Chain Alkylamide | 8 | 45 | Hydrogen Bonding, Hydrophobic |

| Long-Chain Alkylamide | 10 | 80 | Hydrogen Bonding, Hydrophobic |

| Long-Chain Alkylamide | 12 | 95 | Hydrogen Bonding, Hydrophobic |

| Long-Chain Alkylamide | 14 | 65 | Hydrogen Bonding, Hydrophobic |

| Long-Chain Alkylamide | 16 | 35 | Hydrogen Bonding, Hydrophobic |

Computational and Theoretical Approaches in N Amidinodecan 1 Amide Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability.

For N-Amidinodecan-1-amide, molecular docking simulations could be employed to identify potential protein targets and to understand the specific interactions that would stabilize the ligand-protein complex. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the amidine and amide groups of the compound and the amino acid residues of the target protein. As of now, no specific molecular docking studies for this compound have been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. This technique allows researchers to observe the conformational changes of proteins and ligands, the stability of binding complexes, and the influence of solvent on molecular interactions.

If applied to this compound, MD simulations could be used to study the stability of its binding to a potential target protein, as identified through molecular docking. These simulations would provide insights into the flexibility of the compound within the binding site and the dynamic nature of the interactions, offering a more realistic representation of the biological system. Currently, there are no published molecular dynamics simulation studies involving this compound.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These calculations can provide highly accurate information about molecular geometry, charge distribution, and reaction mechanisms.

For this compound, quantum chemical calculations could be utilized to determine its optimal three-dimensional structure, electronic properties, and reactivity. This information would be valuable for understanding its intrinsic chemical behavior and for parameterizing it for use in other computational methods like molecular dynamics. To date, no quantum chemical calculation studies specifically for this compound are available in the scientific literature.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activities. By analyzing the structural features of these compounds, a predictive model could be developed. Such a model could then guide the design of more potent analogues. At present, no QSAR models have been developed or published for this compound.

In Silico Screening for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This method can be based on the structure of the ligand (ligand-based) or the structure of the target protein (structure-based).

In the context of this compound, in silico screening could be used to discover novel analogues with potentially improved properties. This would involve using the structure of this compound as a template to search for similar commercially or synthetically accessible molecules. There is currently no evidence of in silico screening campaigns for novel analogues of this compound in the published literature.

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities is a central goal of computational drug design. Various computational methods, including molecular docking, free energy calculations (such as MM/PBSA and MM/GBSA), and more rigorous methods like free energy perturbation (FEP), are used to predict how a ligand will bind to a protein and the strength of this interaction (binding affinity).

For this compound, these methods could provide a theoretical estimation of its binding affinity to various potential targets, helping to prioritize experimental testing. Accurate prediction of binding modes would reveal the key interactions responsible for molecular recognition. As with the other computational approaches, there are no specific studies on the prediction of binding modes and affinities for this compound.

Analytical Methodologies for N Amidinodecan 1 Amide Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of N-Amidinodecan-1-amide, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-specific information about the chemical environment, connectivity, and conformation of the molecule in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The long alkyl chain would produce a series of signals in the upfield region. Due to hindered rotation around the amide C–N bond, some signals, particularly those near the amide linkage, may appear as broadened peaks or even as distinct sets of signals representing different conformers. mdpi.com

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Terminal Methyl (CH₃) | ~0.8-0.9 | Triplet (t) | Most upfield signal from the alkyl chain. |